molecular formula C14H12N2O B12846501 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile

1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B12846501
M. Wt: 224.26 g/mol
InChI Key: MWICASHWIGQYAM-UHFFFAOYSA-N
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Description

1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a propionylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-propionylphenylboronic acid with a suitable pyrrole derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-propanoylphenyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C14H12N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h3-9H,2H2,1H3

InChI Key

MWICASHWIGQYAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2C=CC=C2C#N

Origin of Product

United States

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